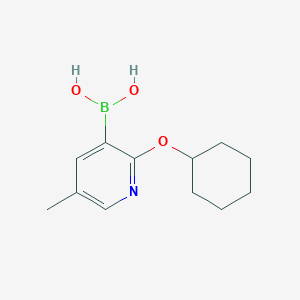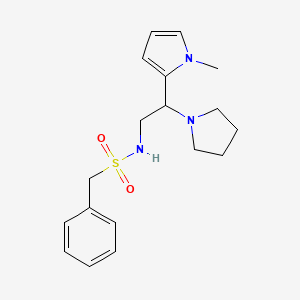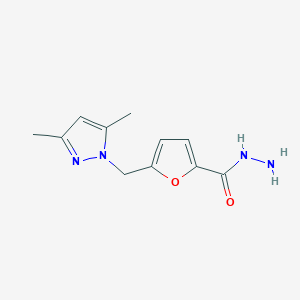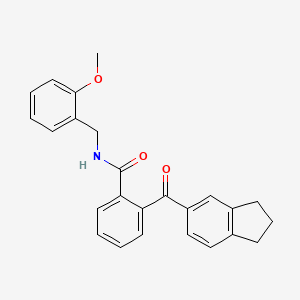![molecular formula C22H18N2O6S B2487162 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477547-29-8](/img/structure/B2487162.png)
3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves starting materials such as 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides. These compounds are evaluated for their anticancer activity against various cancer cell lines, indicating a methodology that could potentially be adapted for the synthesis of 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide (Ravinaik et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often involves characterization techniques such as IR, NMR, and X-ray crystallography. For instance, the molecular and crystal structure of similar compounds is stabilized by intermolecular hydrogen bonds and exhibits three-dimensional supramolecular self-assembly (Kumara et al., 2018). Such studies could provide insights into the molecular structure analysis of 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide.
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include cyclization reactions, reactions with thiourea, and acylation reactions to introduce various functional groups (Narayana et al., 2004). These reactions are crucial for understanding the chemical behavior and potential reactivity of 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide.
Physical Properties Analysis
The physical properties of such complex molecules can include melting points, solubility in various solvents, and thermal stability. The physical properties are often determined using analytical techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Sharma et al., 2016). These analyses are essential for understanding the stability and physical behavior of the compound under different conditions.
Chemical Properties Analysis
Chemical properties can involve reactivity with other chemicals, stability under various conditions, and the potential for forming derivatives. Studies on similar molecules have explored their reactivity towards nucleophiles, electrophiles, and their potential in forming stable complexes with metals or other organic compounds (Obasi et al., 2017). These investigations provide a foundation for understanding the chemical versatility and potential applications of 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide.
Applications De Recherche Scientifique
Anticancer Activity
- Design and Synthesis for Cancer Treatment : A study by Ravinaik et al. (2021) involved designing and synthesizing derivatives similar to the compound . These derivatives exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers.
Antimicrobial Properties
- Thiazole Derivatives as Antimicrobial Agents : A paper by Chawla (2016) discussed the synthesis of thiazole derivatives, including ones structurally related to the compound , demonstrating effective antimicrobial properties.
Antioxidant Effects
- In Vitro Antioxidant Properties : The study by Jaishree et al. (2012) synthesized novel derivatives, including those related to the compound, and assessed their in vitro antioxidant properties. Some showed potent antioxidant activity.
Antifungal Activity
- Potential as Antifungal Agents : Research by Narayana et al. (2004) synthesized compounds related to the compound of interest and evaluated them for antifungal activity.
Other Pharmacological Applications
Inhibition of Stearoyl-CoA Desaturase-1 : A study by Uto et al. (2009) on similar compounds showed their efficacy as inhibitors of Stearoyl-CoA desaturase-1, an enzyme implicated in metabolic disorders.
Gelation Behavior and Molecular Interactions : Research by Yadav & Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, relevant to the study of non-covalent interactions in materials science.
Mécanisme D'action
Target of Action
The compound, also known as “3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide” or “Oprea1_292297”, contains the Trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety . The compound also inhibited Taq polymerase and telomerase , triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics , which is crucial for cell division and thus has implications in cancer treatment . The inhibition of Hsp90 can affect multiple signaling pathways, including the PI3K/Akt/mTOR pathway , which is often dysregulated in cancer .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its bioactivity. For instance, the inhibition of tubulin and Hsp90 can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s inhibition of Taq polymerase and telomerase can also affect the replication and longevity of cancer cells .
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c1-27-17-9-13(10-18(28-2)19(17)29-3)20(25)24-22-23-15(11-31-22)14-8-12-6-4-5-7-16(12)30-21(14)26/h4-11H,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTUMODQWGZGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2487079.png)
![N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487080.png)
![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)
![N'-(2-Methylsulfanylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2487082.png)
![4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2487083.png)

![N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2487086.png)
![2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2487088.png)
![Methyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2487090.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2487093.png)


![Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate](/img/structure/B2487101.png)